molecular formula C23H17NO5S B2670387 ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate CAS No. 312916-68-0

ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2670387
CAS No.: 312916-68-0
M. Wt: 419.45
InChI Key: OQBGSJSLIPPEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a chromene and thiophene moiety

Scientific Research Applications

Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. The use of this compound as a precursor in the syntheses of several heterocyclic compounds and hydrazones could also be explored further .

Preparation Methods

The synthesis of ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an amine derivative, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene and thiophene moieties can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate: Similar structure but with a nitro group, which may alter its reactivity and biological activity.

    Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate: Contains a benzoate group instead of a thiophene moiety, leading to different chemical and physical properties.

This compound’s unique combination of chromene and thiophene structures makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c1-2-28-23(27)19-17(14-8-4-3-5-9-14)13-30-21(19)24-20(25)16-12-15-10-6-7-11-18(15)29-22(16)26/h3-13H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGSJSLIPPEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.